Molybdenum trichloride

Descripción general

Descripción

Synthesis Analysis

Molybdenum trichloride can be synthesized through several methods, including thermal decarbonylation, reduction of higher chlorides, and chlorination processes. One notable synthesis route involves the reduction of molybdenum pentachloride with hydrogen, yielding satisfactory results under specific conditions such as a 4 to 5 mole excess of hydrogen at pressures above 100 psi and temperatures around 125°C (Couch & Brenner, 1959).

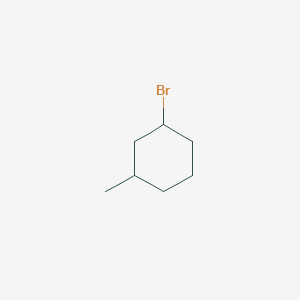

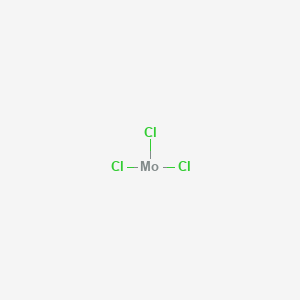

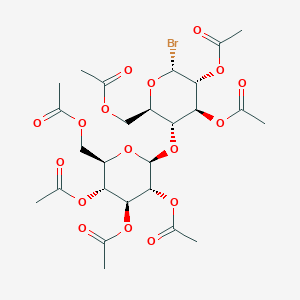

Molecular Structure Analysis

The molecular structure of molybdenum trichloride is characterized by distinct geometries depending on its oxidation state and coordination environment. A study on molybdenum(V) oxide trichloride reveals a distorted octahedral environment around the molybdenum atom, highlighting the structural diversity of molybdenum trichloride compounds (Drew & Tomkins, 1970).

Chemical Reactions and Properties

Molybdenum trichloride participates in a variety of chemical reactions, demonstrating its versatility as a reagent. It reacts readily with CO, Cl-, and PMe3 to afford various coordination complexes, underscoring its reactivity and usefulness in synthetic chemistry (Abugideiri et al., 1994).

Aplicaciones Científicas De Investigación

Biomedical Applications : Molybdenum disulfide (MoS2), a form of molybdenum, has applications in drug delivery, gene delivery, phototherapy, combined therapy, bioimaging, theranostics, and biosensing. Its unique structural and physicochemical properties make it useful in nanomedicine (Yadav et al., 2018).

Analytical Chemistry : Trivalent molybdenum is a new analytical reducing agent in hydrochloric and sulphuric acid media. It has been successfully used as a reductant for various elements in different chemical analyses (Farah & Mikhail, 1959).

Material Science : The crystal and molecular structure of molybdenum(V) oxide trichloride have been studied for its potential use in various applications. The structure consists of polymeric chains and each molybdenum atom is six-co-ordinate in a distorted octahedral environment (Drew & Tomkins, 1970).

Tribology : MoS2 and molybdenum trioxide have been investigated using Raman spectroscopy for applications in tribological systems. These materials undergo transformations under different environmental conditions, making them suitable for use in tribology (Windom et al., 2011).

Chemical Preparation : Molybdenum trichloride has been prepared by reducing molybdenum pentachloride with hydrogen, and molybdenum tetrachloride has been produced by reacting molybdenum trichloride with molybdenum pentachloride. These methods provide a basis for the preparation of various molybdenum compounds (Couch & Brenner, 1959).

Environmental Remediation : MoS2 nanosheets have been used for high-efficiency removal of mercury in aquatic systems. They exhibit an extremely high mercury uptake capacity, demonstrating their potential in environmental cleanup (Ai et al., 2016).

Sensing Applications : Photoluminescent MoS2 quantum dots have been used for the detection of 2,4,6-trinitrophenol, showcasing their applications in analytical chemistry for the development of sensitive and selective sensors (Wang & Ni, 2014).

Lubrication : The tribological performance of MoS2 coatings has been studied in various environments, including vacuum, dry gases, and moist conditions. These coatings are particularly useful in aerospace/space industry and cryogenic temperatures (Gradt & Schneider, 2016).

Safety And Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Direcciones Futuras

A molybdenum trichloride complex that bears a trifluoromethyl group functioned as the most effective catalyst and produced up to 60,000 equiv. ammonia based on the molybdenum atom of the catalyst, with a molybdenum turnover frequency of up to 800 equiv. min −1 . The findings reported here can contribute to the development of an environmentally friendly next-generation nitrogen-fixation system .

Propiedades

IUPAC Name |

trichloromolybdenum | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.Mo/h3*1H;/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSSVQAGPXAAOPV-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

Cl[Mo](Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

MoCl3, Cl3Mo | |

| Record name | molybdenum(III) chloride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Molybdenum(III)_chloride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6065503 | |

| Record name | Molybdenum chloride (MoCl3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Molybdenum trichloride | |

CAS RN |

13478-18-7 | |

| Record name | Molybdenum trichloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13478-18-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Molybdenum chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013478187 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Molybdenum chloride (MoCl3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Molybdenum trichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.418 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[N-(2-Cyanoethyl)-4-[(2,6-dichloro-4-nitrophenyl)azo]anilino]ethyl acetate](/img/structure/B79229.png)

![2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis-](/img/structure/B79241.png)